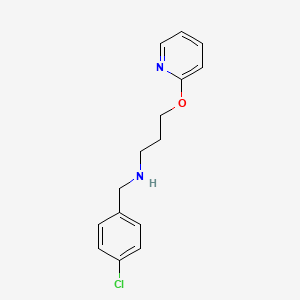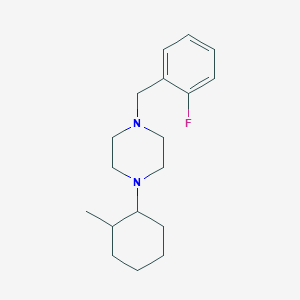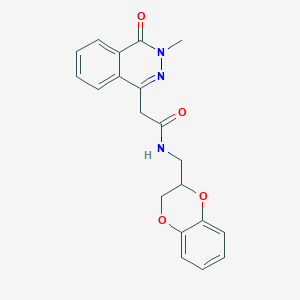![molecular formula C22H26N2O7 B12491272 Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491272.png)
Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a benzoate ester, and a trimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzoate ester: This step involves the esterification of 2-amino-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the morpholine ring: The esterified product is then reacted with morpholine under reflux conditions to introduce the morpholine ring.
Attachment of the trimethoxyphenyl group: The final step involves the acylation of the morpholinyl benzoate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(morpholin-4-yl)-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate
- Methyl 2-(piperidin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
- Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenylacetate
Uniqueness
Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. The combination of the morpholine ring and the benzoate ester also contributes to its uniqueness, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H26N2O7 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H26N2O7/c1-27-18-11-14(12-19(28-2)20(18)29-3)21(25)23-15-5-6-17(16(13-15)22(26)30-4)24-7-9-31-10-8-24/h5-6,11-13H,7-10H2,1-4H3,(H,23,25) |
Clave InChI |
UEARJHUWONZRHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12491195.png)
![1-Bromo-17-[4-(pyridin-4-ylmethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12491199.png)
![2-[(1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-butylacetamide](/img/structure/B12491206.png)
![(3-Chlorophenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B12491214.png)
![Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B12491215.png)
![Methyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12491216.png)
![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12491226.png)
![3-hydroxy-4-(2-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491230.png)
![1-{2-[(2-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491231.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B12491237.png)


![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B12491267.png)

